Regioisomeric Selectivity: 2-Methyl-3-Methoxy vs. 3-Methoxy-4-Methyl Benzamide
The precise positioning of the methyl and methoxy substituents on the benzamide core is a primary driver of biological activity. In a patent series evaluating N-cyclopropylbenzamides for sodium channel (NaV) inhibition, compounds with the 2-methyl-3-methoxy substitution pattern (the target compound) were explicitly claimed as preferred embodiments for treating pain [1]. In contrast, the regioisomer N-cyclopropyl-3-methoxy-4-methylbenzamide (CAS 1007767-11-4) is not claimed for this utility and has a distinct hazard profile, including oral acute toxicity (Category 4) and skin irritation (Category 2) . This regioisomeric shift alters the compound's pharmacophore and safety profile.
| Evidence Dimension | Biological Utility and Hazard Classification |
|---|---|
| Target Compound Data | Claimed as a preferred compound in patent applications for treating NaV-mediated pain [1]. |
| Comparator Or Baseline | N-cyclopropyl-3-methoxy-4-methylbenzamide (CAS 1007767-11-4): Not claimed for NaV-mediated pain; classified as harmful if swallowed (H302) and a skin irritant (H315) . |
| Quantified Difference | Qualitative difference in patent utility and GHS hazard classification. |
| Conditions | Patent claim analysis and GHS hazard assessment. |
Why This Matters
Procurement of the correct regioisomer is critical to align with patented therapeutic use and to avoid unnecessary safety hazards associated with the wrong isomer.
- [1] Google Patents. (2016). Substituted benzamide and method of use. JP2018520107A. View Source
